



High-Resolution Mass Spectrometry for the Characterization of Cyclochlorotine

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Compound of Interest		
Compound Name:	Cyclochlorotine	
Cat. No.:	B1669403	Get Quote

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclochlorotine is a hepatotoxic and carcinogenic mycotoxin produced by the fungus Talaromyces islandicus (formerly Penicillium islandicum). It is a cyclic pentapeptide containing the unusual amino acids β -phenylalanine, 2-aminobutyric acid, and 3,4-dichloroproline. The presence of cyclochlorotine in food and feed poses a significant health risk, necessitating sensitive and specific analytical methods for its detection and characterization. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high performance liquid chromatography (UPLC), offers a powerful tool for the unambiguous identification and quantification of cyclochlorotine. This application note provides detailed protocols and data for the characterization of cyclochlorotine using UPLC-QTOF-MS.

Quantitative Data Summary

Due to the limited availability of published, specific quantitative validation data for **cyclochlorotine** by LC-HRMS, the following table presents representative performance characteristics that can be expected for the analysis of mycotoxins in a fungal culture matrix using a validated UPLC-HRMS method.[1][2][3][4][5] These values are intended to serve as a guideline for method development and validation.



Parameter	Representative Value
Limit of Detection (LOD)	0.1 - 5 μg/kg
Limit of Quantification (LOQ)	0.5 - 15 μg/kg
Linearity (R²)	> 0.99
Recovery	80 - 110%
Precision (RSD%)	< 15%
Mass Accuracy	< 5 ppm

Experimental Protocols Protocol for Extraction of Cyclochlorotine from Fungal Culture

This protocol describes the liquid-liquid extraction of **cyclochlorotine** from a Talaromyces islandicus culture filtrate.

Materials:

- · Talaromyces islandicus liquid culture
- n-Butanol
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Centrifuge tubes (50 mL)
- Centrifuge
- Rotary evaporator
- Vortex mixer



Syringe filters (0.22 μm, PTFE)

Procedure:

- Harvesting: Centrifuge the fungal culture at 4,000 x g for 10 minutes to separate the mycelia from the culture filtrate.
- Extraction: Transfer 20 mL of the culture filtrate to a 50 mL centrifuge tube. Add 20 mL of nbutanol to the tube.
- Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of cyclochlorotine into the organic phase.
- Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes to achieve complete phase separation.
- Collection: Carefully collect the upper n-butanol layer and transfer it to a clean round-bottom flask.
- Evaporation: Evaporate the n-butanol extract to dryness using a rotary evaporator at 40°C.
- Reconstitution: Reconstitute the dried extract in 1 mL of 50:50 (v/v) methanol/water.
- Filtration: Filter the reconstituted sample through a 0.22 μm PTFE syringe filter into an autosampler vial for UPLC-HRMS analysis.

Protocol for UPLC-QTOF-MS Analysis

This protocol outlines the parameters for the analysis of **cyclochlorotine** using a UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

UPLC Conditions:



Parameter	Setting
Column	ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL

QTOF-MS Conditions:



Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Cone Voltage	40 V
Source Temperature	120°C
Desolvation Temperature	450°C
Desolvation Gas Flow	800 L/hr (Nitrogen)
Cone Gas Flow	50 L/hr (Nitrogen)
Acquisition Mode	MS/MS or All-Ions MS/MS
Mass Range (MS)	100 - 1000 m/z
Mass Range (MS/MS)	50 - 600 m/z
Collision Energy	Ramped, 10-40 eV
Mass Resolution	> 20,000 FWHM

Characterization by High-Resolution Mass Spectrometry

3.1. Full Scan HRMS

In full scan mode, **cyclochlorotine** is identified by its accurate mass and characteristic isotopic pattern. The protonated molecule [M+H]+ of **cyclochlorotine** has a theoretical monoisotopic mass of m/z 572.1305. The presence of two chlorine atoms results in a distinctive isotopic pattern with [M+2+H]+ and [M+4+H]+ peaks at approximately 66% and 11% of the intensity of the monoisotopic peak, respectively.

3.2. Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry is used to confirm the structure of **cyclochlorotine**. Due to the lack of published MS/MS spectra for **cyclochlorotine**, a theoretical fragmentation pathway is



proposed based on the known fragmentation of cyclic peptides containing proline.[6][7][8][9] [10] The fragmentation of cyclic peptides is complex as it requires at least two bond cleavages to produce linear fragment ions. The presence of the rigid dichloroproline residue is expected to significantly influence the fragmentation pattern.

Proposed Fragmentation Products of **Cyclochlorotine** ([M+H]+ = m/z 572.1)

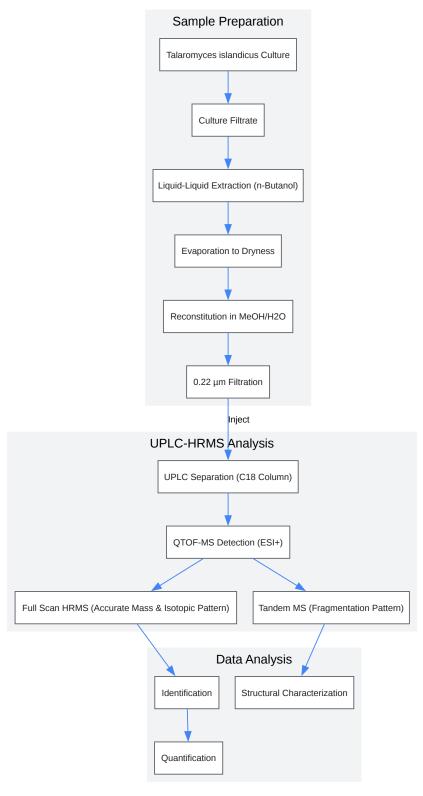
Proposed Fragment Ion	Theoretical m/z	Description
[M+H - H2O]+	554.1	Loss of water
[M+H - CO]+	544.1	Loss of carbon monoxide
[Dichloroproline]+	166.0	Immonium ion of 3,4- dichloroproline
[β-phenylalanine]+	136.1	Immonium ion of β- phenylalanine
b-type/y-type ions	Various	Resulting from ring opening and subsequent fragmentation

Note: The fragmentation of cyclic peptides can be complex and may not follow standard b/y ion nomenclature. The proposed fragments require experimental verification.

Visualizations Experimental Workflow



Experimental Workflow for Cyclochlorotine Analysis

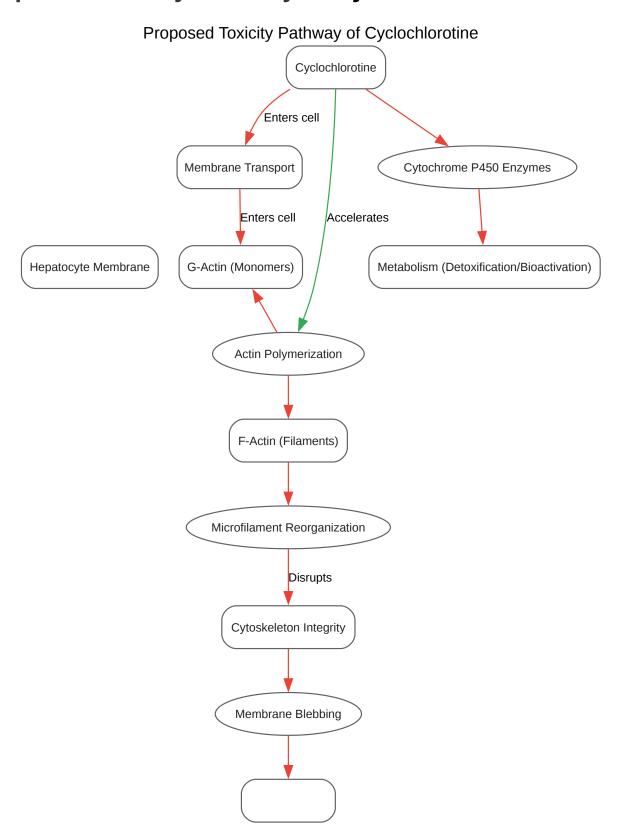


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Caption: Workflow for cyclochlorotine analysis.



Proposed Toxicity Pathway of Cyclochlorotine



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